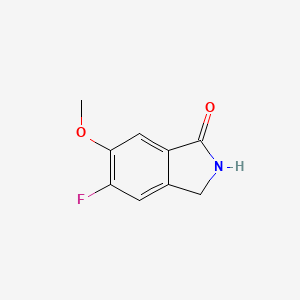

5-Fluoro-6-methoxyisoindolin-1-one

Description

5-Fluoro-6-methoxyisoindolin-1-one is a fluorinated isoindolinone derivative characterized by a bicyclic lactam core (isoindolin-1-one) substituted with a fluorine atom at position 5 and a methoxy group (-OCH₃) at position 6. The isoindolinone scaffold is notable for its presence in pharmacologically active molecules, particularly kinase inhibitors and central nervous system (CNS) therapeutics, where lactam stability and hydrogen-bonding capacity play critical roles .

Properties

IUPAC Name |

5-fluoro-6-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-13-8-3-6-5(2-7(8)10)4-11-9(6)12/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVNTNQUIWAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(=O)C2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739976 | |

| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007455-24-4 | |

| Record name | 5-Fluoro-2,3-dihydro-6-methoxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007455-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Fluoro-6-methoxyisoindolin-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Fluoro-6-methoxyisoindolin-1-one belongs to the isoindoline family of compounds, characterized by their fused ring structure that includes a nitrogen atom. The presence of fluorine and methoxy groups in its structure is believed to enhance its biological activity.

Biological Activity Overview

The biological activity of 5-Fluoro-6-methoxyisoindolin-1-one has been investigated in various studies, focusing on its antimicrobial, antitumor, and neuroprotective properties. Below are key findings from recent research:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindolin compounds exhibit significant antimicrobial properties. For example, 5-Fluoro-isatin thiosemicarbazone derivatives showed effective inhibition against various gram-positive and gram-negative bacteria. The antimicrobial activity was measured using the inhibition zone method, with results indicating substantial efficacy compared to standard antibiotics such as Levofloxacin .

| Compound | Inhibition Zone (mm) | Bacterial Strains Tested |

|---|---|---|

| Compound 1 | 30 | E. coli |

| Compound 2 | 28 | S. aureus |

| Levofloxacin | 25 | P. vulgaris |

Antitumor Activity

The antitumor potential of 5-Fluoro-6-methoxyisoindolin-1-one has also been explored. In vitro studies indicated that certain isoindoline derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds derived from this class have shown promising results against leukemia L-1210 cells with an ID50 value indicating moderate activity .

Neuroprotective Effects

The neuroprotective effects of 5-Fluoro-6-methoxyisoindolin-1-one are particularly noteworthy. Research suggests that compounds in this category may promote neuronal growth and improve synaptic plasticity, which is crucial for treating neurodegenerative diseases . The mechanisms involve modulation of neurotransmitter systems and enhancement of neurotrophic factor signaling pathways.

Case Studies

Case Study 1: Neuroprotection in Animal Models

A recent study evaluated the effects of 5-Fluoro-6-methoxyisoindolin-1-one on neuronal survival in rodent models subjected to oxidative stress. The compound significantly reduced neuronal death and improved behavioral outcomes in tests measuring cognitive function.

Case Study 2: Antimicrobial Efficacy

In another study, a series of isoindoline derivatives including 5-Fluoro-6-methoxyisoindolin-1-one were tested against multi-drug resistant bacterial strains. The results showed that these compounds exhibited higher potency than traditional antibiotics, suggesting their potential as novel therapeutic agents.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoro-6-methoxyisoindolin-1-one is characterized by the presence of a fluorine atom and a methoxy group on the isoindoline core structure. This configuration is significant as it influences the compound's reactivity and biological activity.

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that 5-Fluoro-6-methoxyisoindolin-1-one exhibits promising anticancer properties. Research published in ChemMedChem demonstrated that derivatives of this compound significantly reduced the viability of prostate cancer cells (DU145) compared to standard treatments like 5-fluorouracil (5-FU) . This suggests its potential as a lead compound for developing new anticancer agents.

2. Inhibition of Factor D

The compound has been explored for its ability to inhibit Factor D, which is involved in the complement system—a part of the immune response. A patent application describes its use in formulating medications for treating complement-mediated disorders . This application highlights the therapeutic potential of 5-Fluoro-6-methoxyisoindolin-1-one in conditions where modulation of the immune response is beneficial.

Table: Summary of Research Findings

Case Studies

Case Study 1: Prostate Cancer Treatment

In a controlled laboratory setting, researchers synthesized various derivatives of 5-Fluoro-6-methoxyisoindolin-1-one and evaluated their efficacy against DU145 prostate cancer cells. The results indicated that certain modifications to the compound enhanced its cytotoxic effects, suggesting that structural optimization could lead to more effective cancer therapies.

Case Study 2: Immune Modulation

A study focused on the modulation of Factor D revealed that 5-Fluoro-6-methoxyisoindolin-1-one could significantly alter complement activation pathways. This was particularly relevant for diseases characterized by excessive immune responses, such as autoimmune disorders. The findings support further investigation into this compound's role as a therapeutic agent in immune regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The table below summarizes key structural and functional differences between 5-Fluoro-6-methoxyisoindolin-1-one and related compounds:

Key Observations:

Core Ring Systems: The isoindolin-1-one core (target compound) contains a lactam group, enabling hydrogen bonding and enhancing stability compared to the ketone-containing indolin-2-one (5-Fluorooxindole) and indan-1-one (5-Fluoro-6-hydroxy-indan-1-one) .

Substituent Effects: Methoxy vs. Fluorine Position: Fluorine at position 5 in all compounds enhances electronic withdrawal, stabilizing the aromatic ring and influencing reactivity.

Functional Group Diversity :

- The pyrrole-carboxylic acid derivative () introduces additional hydrogen-bonding and ionic interactions, making it suitable for targeting enzymes like kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.